4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine
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Overview
Description
4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 4-position, a trifluoroethyl group at the 6-position, and an amine group at the 2-position of the pyridine ring. The incorporation of fluorine atoms in the structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-fluoro-6-(2,2,2-trifluoroethyl)phenol with ammonia under specific conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorine-containing functional groups.
Industry: The compound is utilized in the production of agrochemicals, electronic materials, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of the trifluoroethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine is unique due to the specific positioning of the chloro, trifluoroethyl, and amine groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C7H6ClF3N2 |
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Molecular Weight |
210.58 g/mol |
IUPAC Name |
4-chloro-6-(2,2,2-trifluoroethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-1-5(3-7(9,10)11)13-6(12)2-4/h1-2H,3H2,(H2,12,13) |
InChI Key |
NCLRGPIQRHSFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(F)(F)F)N)Cl |
Origin of Product |
United States |
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